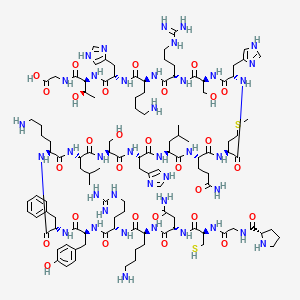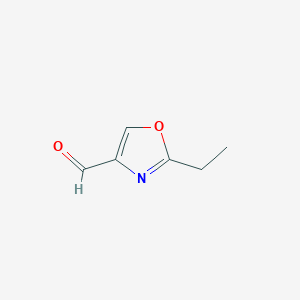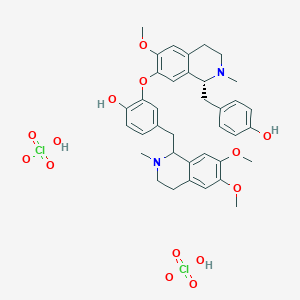
Vorumotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Vorumotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Vorumotide undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized this compound with disulfide bonds and reduced this compound with free thiol groups .
科学的研究の応用
Vorumotide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in immunological studies to understand immune responses and vaccine development.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Vorumotide exerts its effects through active immunization, stimulating the immune system to recognize and attack specific targets . As an antineoplastic agent, it induces an immune response against tumor cells, leading to their destruction . The molecular targets and pathways involved include the activation of T-cells and the release of cytokines that mediate the immune response .
類似化合物との比較
Similar Compounds
Vosoritide: Another synthetic peptide used for promoting bone growth in pediatric patients with achondroplasia.
Bortezomib: A peptide-based drug used as a proteasome inhibitor in cancer therapy.
Uniqueness
Vorumotide is unique due to its dual role as an immunological agent and an antineoplastic agent, making it versatile in both immunological studies and cancer therapy . Unlike other peptides, this compound specifically targets tumor cells through active immunization, providing a novel approach to cancer treatment .
特性
分子式 |
C114H181N39O29S2 |
|---|---|
分子量 |
2626.0 g/mol |
IUPAC名 |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1 |
InChIキー |
HCCZDMNKKFBMNE-RCCHGGDLSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]6CCCN6)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)
![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)

![tert-butyl N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]carbamate](/img/structure/B13910305.png)



![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)

